![molecular formula C15H10BrN3OS3 B2995124 N-((4-(5-bromothiophen-2-yl)thiazol-2-yl)carbamothioyl)benzamide CAS No. 325988-35-0](/img/structure/B2995124.png)
N-((4-(5-bromothiophen-2-yl)thiazol-2-yl)carbamothioyl)benzamide
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Overview
Description
“N-((4-(5-bromothiophen-2-yl)thiazol-2-yl)carbamothioyl)benzamide” is a chemical compound with the linear formula C9H7BrN2OS2 . It has a molecular weight of 303.201 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its linear formula, C9H7BrN2OS2 . The compound contains a bromothiophenyl group, a thiazolyl group, and a carbamothioyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its spectroanalytical data . The compound has a molecular weight of 303.201 . The 1H-NMR and 13C-NMR data provide information about the hydrogen and carbon atoms in the molecule .Scientific Research Applications
Synthesis and Antifungal Activity
Compounds related to N-((4-(5-bromothiophen-2-yl)thiazol-2-yl)carbamothioyl)benzamide have been synthesized for their antifungal activities. The base-catalyzed cyclization of corresponding thioureas with acetophenone in the presence of bromine has led to compounds that exhibit low to moderate antifungal activity (Saeed et al., 2008).
Anticancer Evaluation
Derivatives of N-((4-(5-bromothiophen-2-yl)thiazol-2-yl)carbamothioyl)benzamide have been designed and synthesized with anticancer activity in mind. These compounds have been evaluated against various cancer cell lines, including breast, lung, colon, and ovarian cancer cells, showing moderate to excellent anticancer activity. Some derivatives exhibited higher activity than the reference drug etoposide (Ravinaik et al., 2021).
Antibacterial Agents
Novel analogs have been designed and synthesized, displaying promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, without exhibiting cytotoxicity at antibacterial concentrations (Palkar et al., 2017).
Chromium Measurement in Pharmaceutical Samples
N-(thiazol-2-ylcarbamothioyl) benzamide has been utilized in the development of chromium(III) sensors for the measurement of chromium in pharmaceutical samples. These sensors have demonstrated enhanced detection limits and rapid response times, contributing to the analytical methods in pharmaceutical analysis (Vazifekhoran et al., 2023).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been studied for their antimicrobial and anticancer activities .
Mode of Action
Thiazole nucleus, a part of this compound, has been reported to exhibit its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids .
Biochemical Pathways
Thiazole nucleus, a part of this compound, is known to interfere with the biosynthesis of bacterial lipids .
Pharmacokinetics
The physicochemical properties and spectroanalytical data of similar compounds have been confirmed .
Result of Action
Similar compounds have shown promising antimicrobial activity and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (mcf7) .
Action Environment
The synthesis of similar compounds has been carried out and investigated for their antibacterial activity .
properties
IUPAC Name |
N-[[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3OS3/c16-12-7-6-11(23-12)10-8-22-15(17-10)19-14(21)18-13(20)9-4-2-1-3-5-9/h1-8H,(H2,17,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYJEIJWIAGIBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=NC(=CS2)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(5-bromothiophen-2-yl)thiazol-2-yl)carbamothioyl)benzamide |
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